REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][S:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17]([N:21]=[C:22]=[O:23])[CH2:18][CH2:19][CH3:20]>C(C(C)=O)C>[CH2:17]([NH:21][C:22]([NH:10][S:7]([C:3]1[C:2]([CH3:1])=[CH:6][S:5][CH:4]=1)(=[O:9])=[O:8])=[O:23])[CH2:18][CH2:19][CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CSC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
evaporated to a syrup
|
Type
|
ADDITION
|
Details
|
Water (150 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of solid
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting intermediate was filtered off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(=O)NS(=O)(=O)C1=CSC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |